
3-butyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-butyl-1H-indole is a chemical compound that is classified as an indole derivative. It is an important intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. This compound has received significant attention in the scientific community due to its diverse biological activities and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3-butyl-1H-indole is not fully understood. However, studies have suggested that this compound exerts its biological effects through various pathways, including the inhibition of cell proliferation, induction of apoptosis, and modulation of oxidative stress. Additionally, 3-butyl-1H-indole has been found to interact with various cellular targets, including enzymes, receptors, and ion channels.
Biochemical and Physiological Effects:
Studies have shown that 3-butyl-1H-indole has diverse biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against oxidative stress. Additionally, this compound has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-butyl-1H-indole in laboratory experiments include its diverse biological activities, ease of synthesis, and low toxicity. However, its limitations include its relatively low solubility in water and the need for further studies to fully elucidate its mechanism of action.
Direcciones Futuras
Future research on 3-butyl-1H-indole could focus on its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies could investigate its potential as an anticancer agent and its interactions with cellular targets. Furthermore, the development of new synthetic methods for the production of this compound could facilitate its use in various applications.
Métodos De Síntesis
The synthesis of 3-butyl-1H-indole can be achieved through several methods, including the Fischer indole synthesis, the Bischler-Napieralski reaction, and the Pictet-Spengler reaction. Among these methods, the Fischer indole synthesis is the most commonly used and involves the condensation of a ketone with an amine in the presence of an acid catalyst.
Aplicaciones Científicas De Investigación
3-butyl-1H-indole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antibacterial activities. Studies have also shown that this compound has neuroprotective, anti-inflammatory, and antioxidant effects. Furthermore, 3-butyl-1H-indole has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
17380-17-5 |
|---|---|
Nombre del producto |
3-butyl-1H-indole |
Fórmula molecular |
C12H15N |
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
3-butyl-1H-indole |
InChI |
InChI=1S/C12H15N/c1-2-3-6-10-9-13-12-8-5-4-7-11(10)12/h4-5,7-9,13H,2-3,6H2,1H3 |
Clave InChI |
YSDBYSJVQSHFOE-UHFFFAOYSA-N |
SMILES |
CCCCC1=CNC2=CC=CC=C21 |
SMILES canónico |
CCCCC1=CNC2=CC=CC=C21 |
Sinónimos |
3-butyl-indole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid](/img/structure/B180543.png)
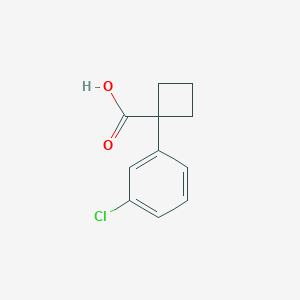
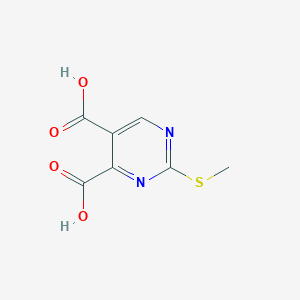

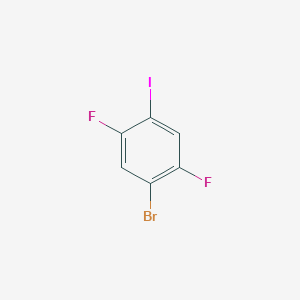

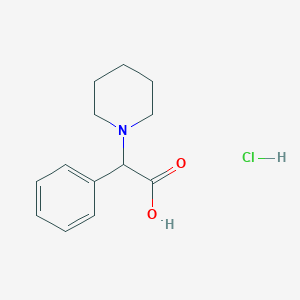

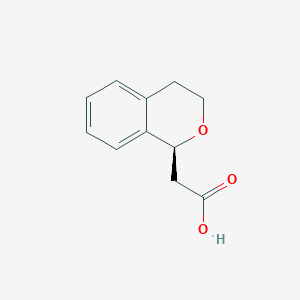

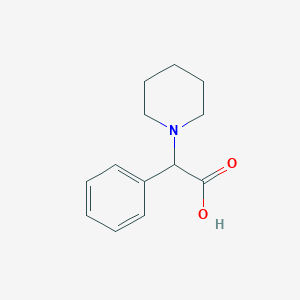
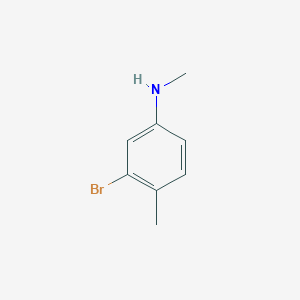
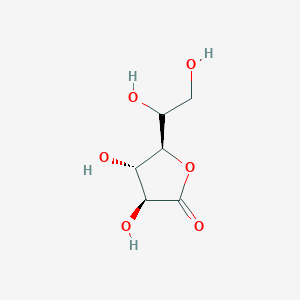
![2-[4-(Aminomethyl)phenyl]benzoic acid](/img/structure/B180571.png)